2,3-Diaminophenol

Catalog No.
S752671
CAS No.
59649-56-8
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diaminophenol

CAS Number

59649-56-8

Product Name

2,3-Diaminophenol

IUPAC Name

2,3-diaminophenol

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2

InChI Key

PCAXITAPTVOLGL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)N

The exact mass of the compound 2,3-Diaminophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Diaminophenol is a highly specialized trifunctional aromatic building block characterized by the presence of two adjacent amino groups and a hydroxyl group on a single benzene ring. In industrial and laboratory procurement, it is primarily sourced as a precursor for advanced heterocyclic synthesis (including benzoxazepines, benzodiazepines, and benzoxazoles), as a monomer for stable electropolymerized films, and as a chelating agent in functionalized resins. Unlike simpler diamines or mono-aminophenols, the specific 1,2,3-substitution pattern of 2,3-diaminophenol provides orthogonal reactivity, allowing chemists to selectively construct nitrogen-containing rings while retaining a reactive functional group (hydroxyl or amino) for downstream modification [1]. This unique structural geometry makes it an irreplaceable intermediate in medicinal chemistry, environmental remediation materials, and advanced oxidative dye formulations.

Substituting 2,3-diaminophenol with closely related analogs fundamentally alters reaction pathways and material stability. If a buyer substitutes o-phenylenediamine, the resulting cyclization reactions will only yield standard, unfunctionalized benzodiazepines, completely losing the ability to generate the hydroxyl- or amino-functionalized heterocycles required for subsequent derivatization[1]. Furthermore, substitution with positional isomers like 2,4-diaminophenol fails in electrochemical applications; under oxidative conditions, 2,4-diaminophenol undergoes rapid hydrolysis to form soluble benzoquinones, whereas 2,3-diaminophenol successfully polymerizes into a stable, non-electroactive film on electrode surfaces[2]. Finally, replacing it with standard 2-aminophenol (OAP) in dye formulations results in inferior light stability, poor wearability, and introduces significant toxicological concerns that 2,3-diaminophenol derivatives are specifically designed to circumvent [3].

Orthogonal Functionalization in Heterocycle Synthesis

In the microwave-assisted synthesis of 1,5-benzodiazepines, 2,3-diaminophenol provides a distinct synthetic advantage over standard o-phenylenediamine. While o-phenylenediamine yields basic benzodiazepines, 2,3-diaminophenol reacts with substituted acetophenones to yield 6-hydroxy-2,2-dimethyl substituted benzodiazepines with yields up to 95% [1]. This allows the retention of a free hydroxyl or aromatic amino group on the resulting ring system, which is critical for antioxidant activity and further structural derivatization.

Evidence DimensionHeterocycle functionalization and yield
Target Compound DataYields 6-hydroxy-1,5-benzodiazepines (up to 95% yield) with retained -OH functionality
Comparator Or Baselineo-phenylenediamine (Yields only unfunctionalized 1,5-benzodiazepines)
Quantified DifferenceEnables dual-pathway synthesis (hydroxyl or amino retention) with 95% conversion efficiency
ConditionsOne-pot solvent-free microwave-assisted acid catalysis with acetophenones

Procurement of 2,3-diaminophenol allows chemists to bypass multi-step protection/deprotection sequences when synthesizing functionalized heterocycles for drug discovery.

Electrochemical Stability and Polymerization Pathway

The positional isomerism of aminophenols drastically dictates their behavior under electrochemical oxidation. Spectroscopic and electrochemical data demonstrate that 2,4-diaminophenol suffers from hydrolysis in solution, degrading into 2-aminohydroquinone and 2-amino-p-benzoquinone [1]. In stark contrast, 2,3-diaminophenol avoids this degradation pathway and instead generates a stable, non-electroactive polymeric material (poly(2,3-diaminophenol)) directly on the electrode surface [1].

Evidence DimensionOxidative stability and polymerization
Target Compound DataGenerates a stable poly(2,3-diaminophenol) film
Comparator Or Baseline2,4-diaminophenol (Degrades via hydrolysis into soluble benzoquinones)
Quantified DifferenceComplete shift from hydrolytic degradation to stable polymer film formation
ConditionsElectrochemical oxidation in aqueous/solvent systems

For sensor development and electrode coating, 2,3-diaminophenol is the required isomer to ensure the formation of a durable polymer film rather than soluble degradation byproducts.

Chelating Polymer Performance for Heavy Metal Remediation

2,3-Diaminophenol serves as a highly effective monomer for synthesizing heavy-metal chelating polymers. When polymerized with formaldehyde onto twin-like ferromagnetic Fe3O4 nanorods (Fe3O4@DAPF), the resulting core-shell composite achieves a high Pb(II) adsorption capacity of 83.3 mg/g [1]. Furthermore, due to the structural integration of the polymer, the composite maintains a high saturation magnetization (56.1 emu/g), enabling an ultra-fast magnetic recovery time of just 25 seconds from aqueous solutions [1].

Evidence DimensionPb(II) adsorption capacity and recovery time
Target Compound Data83.3 mg/g adsorption capacity with 25-second magnetic recovery
Comparator Or BaselineStandard unfunctionalized magnetic nanorods
Quantified DifferenceHigh-capacity chelation driven by the dense ortho-amino/phenol functional groups
ConditionsAqueous Pb(II) solution treatment using Fe3O4@DAPF core-shell ferromagnetic nanorods

Justifies the procurement of 2,3-diaminophenol as a premium monomer for manufacturing high-efficiency, rapidly recoverable water treatment resins.

Toxicological and Stability Improvements in Oxidative Dyeing

In the formulation of oxidative dyes for keratin fibers, legacy precursors such as 2-aminophenol (OAP) have faced significant industry pushback due to poor light stability, poor wearability, and emerging toxicological objections [1]. Patents demonstrate that substituting these legacy compounds with 2,3-diaminophenol derivatives yields stable yellow colorations that overcome these exact wearability and toxicological hurdles, providing a safer and more durable dye matrix [1].

Evidence DimensionDye stability and toxicological profile
Target Compound Data2,3-Diaminophenol derivatives (High wearability, favorable toxicology)
Comparator Or Baseline2-Aminophenol / OAP (Poor light stability, toxicological objections)
Quantified DifferenceElimination of toxicological objections while maintaining target yellow coloration
ConditionsOxidative dyeing of keratin fibers (hair dye formulations)

Crucial for cosmetic and industrial dye manufacturers needing to reformulate products to meet modern safety and performance standards.

Precursor for Functionalized Benzodiazepines in Drug Discovery

Directly leveraging its ability to yield hydroxyl- or amino-functionalized heterocycles (unlike o-phenylenediamine), 2,3-diaminophenol is the optimal starting material for synthesizing 1,5-benzodiazepines and 1,5-benzoxazepines [1]. This is particularly relevant for developing lipoxygenase inhibitors and antioxidant therapeutics where the retention of a free phenolic or amino group is required for target binding.

Monomer for Electropolymerized Sensor Coatings

Because it avoids the hydrolytic degradation pathway seen in 2,4-diaminophenol, 2,3-diaminophenol is highly recommended for the electrosynthesis of stable poly(2,3-diaminophenol) films [2]. These non-electroactive polymeric coatings are utilized in the fabrication of modified electrodes and advanced electrochemical sensors.

Synthesis of Magnetic Chelating Resins for Wastewater Treatment

Based on its high-capacity Pb(II) adsorption performance (83.3 mg/g), 2,3-diaminophenol is an ideal monomer for condensation with formaldehyde to create chelating polymer shells on magnetic nanoparticles[3]. This application is highly relevant for industrial wastewater treatment facilities requiring fast-recovering heavy metal scavengers.

Advanced Oxidative Dye Formulations

2,3-Diaminophenol is a critical procurement target for cosmetic chemists formulating oxidative hair dyes. It serves as a direct, higher-performance replacement for 2-aminophenol (OAP), providing the necessary yellow coloration while resolving legacy issues related to light stability, wearability, and toxicological safety [4].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Diaminophenol

Dates

Last modified: 08-15-2023

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